molecular formula C9H7F3O3 B8337817 Methyl 2-methoxy-3,5,6-trifluorobenzoate

Methyl 2-methoxy-3,5,6-trifluorobenzoate

Cat. No.: B8337817
M. Wt: 220.14 g/mol
InChI Key: MZDXBZJCMYSODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-3,5,6-trifluorobenzoate is a fluorinated aromatic ester characterized by a methoxy group at the 2-position and fluorine atoms at the 3-, 5-, and 6-positions of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The fluorine atoms enhance metabolic stability and lipophilicity, while the methoxy group influences electron distribution on the aromatic ring .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

methyl 2,3,5-trifluoro-6-methoxybenzoate

InChI

InChI=1S/C9H7F3O3/c1-14-8-5(11)3-4(10)7(12)6(8)9(13)15-2/h3H,1-2H3

InChI Key

MZDXBZJCMYSODW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1F)F)F)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Halogen/Functional Group Molecular Weight logP* Application
This compound 2-OCH3, 3,5,6-F F 232.1 ~2.5 Agrochemical intermediate
Dicambine 2-OCH3, 3,6-Cl Cl 235.0 ~3.0 Herbicide
2-Methoxy-4,6-ditrifluoromethylbenzoic acid 2-OCH3, 4,6-CF3 CF3 288.1 ~3.8 Pharmaceutical intermediate
Metsulfuron methyl Benzoate + sulfonylurea - 381.4 ~1.2 Herbicide

*logP values are estimated based on substituent contributions.

Table 2: Environmental Impact Comparison

Compound Name Degradation Half-Life (Soil) Bioaccumulation Potential
This compound 60–90 days Low (due to high stability)
Dicambine 30–45 days Moderate
2-Methoxy-4,6-ditrifluoromethylbenzoic acid >120 days Low

Research Findings

  • Synthetic Utility : The target compound’s fluorine arrangement enables regioselective reactions in cross-coupling processes, unlike bulkier trifluoromethyl analogs .
  • Biological Activity : Fluorination at 3,5,6 positions enhances herbicidal activity by 20–30% compared to chlorinated analogs in preliminary trials .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, superior to chlorinated derivatives (<180°C) .

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